molecular formula C20H20 B3286096 C20 Triaromatic sterane CAS No. 81943-50-2

C20 Triaromatic sterane

Cat. No.: B3286096
CAS No.: 81943-50-2
M. Wt: 260.4 g/mol
InChI Key: LMBRVEKVXRTMGS-HXUWFJFHSA-N
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Description

C20 Triaromatic sterane: is a type of aromatic steroid that belongs to the broader class of steranes. Steranes are tetracyclic compounds derived from sterols, which are essential components of eukaryotic cell membranes . Triaromatic steranes, in particular, are characterized by having three aromatic rings in their structure. These compounds are significant in geochemical studies as they serve as biomarkers for assessing the thermal maturity of source rocks and the depositional environment of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of C20 Triaromatic sterane typically involves the aromatization of steroidal compounds. This process can be catalyzed by clay minerals during thermal maturation . The specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but they generally involve the use of high temperatures and specific catalysts to facilitate the aromatization process.

Industrial Production Methods: the general approach involves the extraction and purification of steranes from organic-rich sediments or crude oil samples .

Chemical Reactions Analysis

Types of Reactions: C20 Triaromatic sterane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of ketones or alcohols.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the aromatic rings into aliphatic rings.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the chemical properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of aliphatic steranes.

    Substitution: Formation of halogenated steranes or other substituted derivatives.

Scientific Research Applications

Geochemical Interpretation: C20 Triaromatic sterane is widely used in geochemical studies to assess the thermal maturity of source rocks and the depositional environment of organic matter . These compounds serve as biomarkers that provide insights into the geological history and conditions of sedimentary basins.

Environmental Studies: The presence and distribution of this compound in sediments can indicate the level of microbial activity and the extent of biodegradation of organic matter . This information is valuable for understanding the environmental conditions and processes that influence the preservation of organic matter in sediments.

Petroleum Exploration: In the petroleum industry, this compound is used as a biomarker to correlate crude oil samples with their source rocks . This helps in identifying potential hydrocarbon reservoirs and understanding the migration pathways of petroleum.

Mechanism of Action

The mechanism of action of C20 Triaromatic sterane involves its role as a biomarker in geochemical studies. These compounds are formed through the aromatization of sterols during thermal maturation, a process that is influenced by factors such as temperature, pressure, and the presence of catalysts . The molecular targets and pathways involved in this process include the conversion of sterols to steranes and the subsequent aromatization to form triaromatic steranes.

Properties

IUPAC Name

(17R)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRVEKVXRTMGS-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
C20 Triaromatic sterane

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